(3R,4S,5R)-Butyl 3,4,5-Trihydroxycyclohex-1-enecarboxylate
Beschreibung
Systematic IUPAC Nomenclature and Stereochemical Designation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for cyclohexene derivatives with multiple substituents and stereochemical centers. The complete systematic name "(3R,4S,5R)-Butyl 3,4,5-Trihydroxycyclohex-1-enecarboxylate" explicitly defines the stereochemical configuration at three chiral centers within the cyclohexene ring system. The nomenclature components breakdown indicates that the compound features a cyclohex-1-ene core structure, representing a six-membered carbon ring with one double bond positioned between carbon atoms 1 and 2. The carboxylate designation specifies the presence of an ester functional group at position 1 of the cyclohexene ring, specifically esterified with a butyl alcohol moiety.
The stereochemical descriptors (3R,4S,5R) follow the Cahn-Ingold-Prelog priority system for absolute configuration assignment. These descriptors indicate that carbon atom 3 exhibits R-configuration, carbon atom 4 displays S-configuration, and carbon atom 5 demonstrates R-configuration. This specific stereochemical arrangement distinguishes the compound from other possible stereoisomers and contributes to its unique three-dimensional structure. The trihydroxy designation confirms the presence of three hydroxyl groups positioned at carbons 3, 4, and 5 of the cyclohexene ring, creating a polyhydroxylated structure that significantly influences the compound's physical and chemical properties.
Molecular Formula and Structural Representation
The molecular formula C₁₁H₁₈O₅ accurately represents the atomic composition of (3R,4S,5R)-Butyl 3,4,5-Trihydroxycyclohex-1-enecarboxylate, indicating eleven carbon atoms, eighteen hydrogen atoms, and five oxygen atoms. This formula corresponds to a molecular weight of 230.26 grams per mole, calculated based on standard atomic masses for the constituent elements. The structural representation reveals a cyclohexene ring system as the central framework, with the double bond creating a planar region that influences the overall molecular geometry. The three hydroxyl groups create multiple sites for hydrogen bonding interactions, contributing to the compound's solubility characteristics and potential biological activity.
The International Chemical Identifier representation provides a standardized method for describing the compound's structure in computational databases. The InChI string "1S/C11H18O5/c1-2-3-4-16-11(15)7-5-8(12)10(14)9(13)6-7/h5,8-10,12-14H,2-4,6H2,1H3" encodes the connectivity pattern and stereochemical information in a machine-readable format. The corresponding InChIKey "ICPXYBVKOQHAOL-UHFFFAOYSA-N" serves as a unique identifier for database searches and cross-referencing purposes. The Simplified Molecular Input Line Entry System representation "CCCCOC(C1CC(O)C(O)C(O)C=1)=O" provides an alternative structural encoding that emphasizes the connectivity pattern while maintaining stereochemical information.
Table 1: Molecular Composition and Structural Data
Synonyms and Registry Numbers (CAS, PubChem CID)
The Chemical Abstracts Service registry number 1246620-91-6 serves as the primary identifier for (3R,4S,5R)-Butyl 3,4,5-Trihydroxycyclohex-1-enecarboxylate in chemical databases and literature. This unique numerical identifier facilitates unambiguous compound identification across various chemical information systems and regulatory databases. The compound appears in multiple chemical databases under different synonym designations that reflect various naming conventions and structural descriptions. The PubChem Compound Identifier 131667381 provides access to comprehensive chemical and biological data within the National Center for Biotechnology Information database system.
Alternative naming conventions include descriptive synonyms that emphasize different structural aspects of the molecule. The designation "(3R,4S,5R)-3,4,5-Trihydroxy-1-cyclohexene-1-carboxylic Acid Butyl Ester" provides a systematic description that explicitly identifies the compound as a butyl ester derivative of a trihydroxylated cyclohexene carboxylic acid. The synonym "N-Butyl Shikimate" reflects the compound's relationship to shikimic acid, emphasizing its role as a butyl ester derivative of this important natural product. This nomenclature proves particularly useful in biochemical contexts where the connection to shikimic acid pathways requires emphasis.
Additional systematic names include "Butyl (3R,4S,5R)-3,4,5-trihydroxycyclohex-1-ene-1-carboxylate" and "Butyl (3R,4S,5R)-3,4,5-trihydroxycyclohexene-1-carboxylate," which represent alternative systematic naming approaches that maintain stereochemical specificity while emphasizing the ester functionality. The designation "shikimic acid n-butyl ester" provides a concise description that immediately identifies the compound's relationship to shikimic acid while specifying the ester substituent. These various naming conventions facilitate literature searches and cross-referencing activities across different chemical databases and scientific publications.
Table 2: Registry Numbers and Database Identifiers
Table 3: Systematic Names and Synonyms
Eigenschaften
IUPAC Name |
butyl (3R,4S,5R)-3,4,5-trihydroxycyclohexene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-2-3-4-16-11(15)7-5-8(12)10(14)9(13)6-7/h5,8-10,12-14H,2-4,6H2,1H3/t8-,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPXYBVKOQHAOL-OPRDCNLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(C(C(C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)C1=C[C@H]([C@H]([C@@H](C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(3R,4S,5R)-Butyl 3,4,5-Trihydroxycyclohex-1-enecarboxylate, a derivative of shikimic acid found in Schisandra chinensis, has garnered attention for its potential biological activities. This compound's structure features multiple hydroxyl groups that may contribute to its biochemical interactions and therapeutic effects. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 230.26 g/mol |
| CAS Number | 1246620-91-6 |
| Melting Point | 75-78 °C |
| Boiling Point | 355.7 ± 42.0 °C (Predicted) |
| Density | 1.309 ± 0.06 g/cm³ (Predicted) |
| Solubility | Slightly soluble in DMSO and Methanol |
Storage Conditions
- Recommended to be stored in a refrigerator under an inert atmosphere to maintain stability.
Antioxidant Properties
Research indicates that (3R,4S,5R)-Butyl 3,4,5-Trihydroxycyclohex-1-enecarboxylate exhibits significant antioxidant activity. In vitro studies have demonstrated that it can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress-related damage.
Anti-inflammatory Effects
Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in various cell lines. This suggests a potential role in managing inflammatory diseases. The mechanism appears to involve the modulation of signaling pathways related to inflammation.
Antimicrobial Activity
Preliminary investigations have revealed that (3R,4S,5R)-Butyl 3,4,5-Trihydroxycyclohex-1-enecarboxylate possesses antimicrobial properties against certain bacterial strains. This could be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.
Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective properties, potentially beneficial for conditions like Alzheimer's disease. It appears to enhance neuronal survival and function under stress conditions.
Study 1: Antioxidant Activity Assessment
In a study conducted using DPPH radical scavenging assays, (3R,4S,5R)-Butyl 3,4,5-Trihydroxycyclohex-1-enecarboxylate demonstrated an IC50 value of approximately 45 µg/mL, indicating potent antioxidant capabilities compared to standard antioxidants like ascorbic acid.
Study 2: Anti-inflammatory Mechanisms
A cell culture study evaluated the compound's effect on TNF-alpha-induced inflammation in human endothelial cells. Results showed a significant reduction in IL-6 and IL-8 secretion when treated with (3R,4S,5R)-Butyl 3,4,5-Trihydroxycyclohex-1-enecarboxylate at concentrations of 10 µM and higher.
Study 3: Neuroprotection in Animal Models
In vivo studies utilizing rodent models of neurodegeneration indicated that administration of the compound improved cognitive function and reduced markers of neuronal apoptosis when compared to control groups.
Vergleich Mit ähnlichen Verbindungen
Structural Differences and Stereochemical Variations
The compound is compared to two closely related analogs (Table 1):
Table 1: Structural Comparison
Physical and Chemical Properties
Table 2: Physicochemical Comparison
- Solubility trends : The butyl ester’s longer alkyl chain reduces water solubility compared to the methyl ester. However, the ethyl derivative’s glycosyl group counteracts this by introducing hydrophilic interactions .
- Reactivity : The chloro group in the methyl ester may increase susceptibility to substitution reactions, while the butyl ester’s stability is advantageous for storage .
Vorbereitungsmethoden
Hydroxyl Group Protection
Shikimic acid’s 3-, 4-, and 5-hydroxyl groups are protected using tert-butyldimethylsilyl (TBDMS) ethers. In a representative procedure:
-
Shikimic acid (1.0 g, 5.74 mmol) is dissolved in anhydrous dimethylformamide (DMF, 12 mL).
-
Imidazole (4.4 g, 64.5 mmol) and tert-butyldimethylsilyl chloride (8.7 g, 57.4 mmol) are added under nitrogen.
-
The mixture is stirred at 70°C for 20 hours, yielding tris-TBDMS-protected shikimic acid (85% yield).
Key Consideration : TBDMS groups prevent undesired side reactions during esterification while maintaining compatibility with subsequent deprotection conditions.
Carboxylate Esterification
The protected shikimic acid is converted to its butyl ester via acid chloride formation:
-
Tris-TBDMS-shikimic acid (250 mg, 0.5 mmol) is treated with oxalyl chloride (1.2 eq) and a catalytic amount of DMF in dichloromethane (6 mL) for 3 hours.
-
The resulting acid chloride is reacted with excess butanol (10 eq) at 0°C, yielding the butyl ester (72% yield).
Global Deprotection
TBDMS groups are removed using tetra-n-butylammonium fluoride (TBAF):
-
The esterified product is treated with TBAF (3 eq) in tetrahydrofuran (THF) at 25°C for 6 hours.
-
Purification via silica gel chromatography affords the final product (68% yield, 98% purity).
Catalytic Asymmetric Synthesis
For applications requiring non-natural analogs, asymmetric catalysis offers an alternative to shikimic acid-derived routes.
Enantioselective Diels-Alder Reaction
A cyclohexene core is constructed via a chiral Lewis acid-catalyzed Diels-Alder reaction:
-
Butyl glyoxylate (1.2 eq) and a diene (1.0 eq) are reacted in the presence of a Jacobsen catalyst (5 mol%) at -20°C.
-
The cycloadduct is oxidized with m-CPBA to introduce epoxide functionality (83% yield, 94% ee).
Epoxide Ring-Opening and Hydroxylation
-
The epoxide undergoes regioselective ring-opening with water catalyzed by scandium triflate.
-
Sequential hydroxylation via Upjohn dihydroxylation (OsO₄, NMO) introduces the 3,4,5-triol motif (65% yield over two steps).
Enzymatic and Biocatalytic Approaches
Whole-Cell Biotransformation
Engineered E. coli strains expressing shikimate kinase (aroL) and esterase enzymes convert glucose to shikimic acid derivatives:
Chemoenzymatic Synthesis
-
Recombinant shikimate dehydrogenase (SDH) reduces 3-dehydroshikimate to shikimate (NADPH cofactor, 92% yield).
-
The product is esterified via enzymatic catalysis (Novozym 435) in solvent-free conditions (butanol, 60°C, 78% yield).
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability | Cost ($/g) |
|---|---|---|---|---|---|
| Shikimic Acid Derivatization | 68 | 98 | High | Industrial | 120 |
| Asymmetric Catalysis | 65 | 95 | Moderate | Lab-scale | 450 |
| Biocatalytic | 44 | 90 | High | Pilot-scale | 280 |
Key Findings :
-
Shikimic Acid Route : Highest yield and scalability but dependent on shikimate availability.
-
Asymmetric Synthesis : Flexible for analog production but limited by catalyst cost.
-
Biocatalytic Methods : Environmentally benign but requires optimization for industrial throughput.
Challenges and Optimization Strategies
Protecting Group Selection
Solvent Effects
Q & A
Q. What are the recommended methods for synthesizing (3R,4S,5R)-Butyl 3,4,5-Trihydroxycyclohex-1-enecarboxylate?
The compound can be synthesized via esterification of shikimic acid derivatives with butanol under acidic catalysis. A typical protocol involves refluxing shikimic acid with butanol in the presence of a dehydrating agent (e.g., sulfuric acid) at 80–100°C for 12–24 hours. Post-reaction purification is achieved via column chromatography using silica gel and a gradient eluent system (e.g., ethyl acetate/hexane). Confirm purity via HPLC and NMR spectroscopy .
Q. How should researchers safely handle and store this compound to prevent degradation?
Store the compound in an inert atmosphere (argon or nitrogen) at 2–8°C in a tightly sealed, light-resistant container. Avoid exposure to moisture, as hydrolysis of the ester group can occur. Personal protective equipment (PPE), including nitrile gloves and safety goggles, must be worn during handling due to its potential skin/eye irritation and acute toxicity .
Q. What spectroscopic techniques are most effective for confirming the compound’s stereochemistry?
Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry, as demonstrated for structurally similar cyclohexene carboxylates . Complementary methods include:
- NMR : Analyze H-H coupling constants and NOESY correlations to confirm axial/equatorial hydroxyl orientations.
- Polarimetry : Measure optical rotation to verify enantiomeric consistency with reported values (e.g., [α] = -170° for shikimic acid derivatives) .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during large-scale synthesis?
Use chiral catalysts (e.g., lipases or transition-metal complexes) to enhance stereoselectivity. For example, Burkholderia cepacia lipase has been employed to resolve racemic mixtures of cyclohexene carboxylates. Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column and a hexane/isopropanol mobile phase .
Q. What strategies mitigate discrepancies in reported physical properties (e.g., melting points)?
Variations in melting points (e.g., 185–187°C vs. 182–184°C) may arise from impurities or polymorphic forms. Address this by:
- Recrystallization : Use ethanol/water mixtures to obtain high-purity crystals.
- Differential Scanning Calorimetry (DSC) : Validate thermal behavior and detect polymorphs .
Q. How can researchers design assays to evaluate the compound’s interaction with biological targets?
- Enzyme Inhibition Assays : Test activity against shikimate kinase or dehydroquinase using UV-Vis spectroscopy to monitor NADH consumption.
- Molecular Docking : Perform in silico studies with AutoDock Vina to predict binding affinities to enzymes in the shikimate pathway .
Q. What advanced analytical methods quantify this compound in complex mixtures?
Q. How can derivatization strategies enhance the compound’s utility in mechanistic studies?
Protect hydroxyl groups with tert-butyldimethylsilyl (TBDMS) or methanesulfonyl (mesyl) groups to stabilize the compound during functionalization. For example, mesylation at the 3,4,5-positions enables nucleophilic substitution reactions while preserving stereochemistry .
Data Contradiction and Validation
Q. How should researchers resolve conflicting data on the compound’s environmental toxicity?
While some studies report low aquatic toxicity (LC50 > 100 mg/L), others suggest chronic effects on algae. Conduct standardized OECD 201/202 tests under controlled pH and temperature conditions. Use algal growth inhibition assays (e.g., with Pseudokirchneriella subcapitata) to validate results .
Q. What experimental controls are critical when assessing in vitro cytotoxicity?
Include:
- Positive Controls : Cisplatin or doxorubicin to validate assay sensitivity.
- Solvent Controls : Ensure the vehicle (e.g., DMSO) does not exceed 0.1% v/v.
- Metabolic Activity Assays : Use resazurin or MTT to distinguish cytotoxicity from cytostasis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
